3,4-Diethyl-3,4-diphenylhexane
CAS No.: 62678-48-2
Cat. No.: VC3803311
Molecular Formula: C22H30
Molecular Weight: 294.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62678-48-2 |
|---|---|
| Molecular Formula | C22H30 |
| Molecular Weight | 294.5 g/mol |
| IUPAC Name | (3,4-diethyl-4-phenylhexan-3-yl)benzene |
| Standard InChI | InChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3 |
| Standard InChI Key | PYJRTMLRHSXSLS-UHFFFAOYSA-N |
| SMILES | CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2 |
| Canonical SMILES | CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
3,4-Diethyl-3,4-diphenylhexane (CH) features a central hexane chain (CH) with ethyl (-CHCH) and phenyl (-CH) groups at the third and fourth carbon atoms. The molecule’s symmetry is disrupted by the bulky substituents, leading to distinct stereoisomeric forms (d,l and meso) that influence its reactivity .
Physical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 294.47 g/mol | |
| Density | 0.929 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 370.4 ± 12.0°C (predicted) | |
| Melting Point | 42–44°C | |
| Solubility | Insoluble in water |
The compound’s crystalline nature and high hydrophobicity stem from its aromatic and alkyl groups, which also contribute to its stability in nonpolar matrices like polyethylene .
Synthesis Methods
Grignard Reaction
A common route involves reacting bromobenzene with magnesium to form phenylmagnesium bromide, which is then treated with 3,4-diethylhexane-2,5-dione. This method yields 3,4-diethyl-3,4-diphenylhexane with ~60–70% efficiency . The reaction proceeds as:
Friedel-Crafts Alkylation
Aluminum chloride (AlCl) catalyzes the alkylation of benzene with 3,4-diethylhexane-2,5-diol. This method emphasizes the compound’s role in electrophilic aromatic substitution, though yields are moderate (40–50%) due to competing side reactions .
Oxidative Coupling
Ketones such as diethyl ketone undergo oxidative coupling using lead(IV) oxide (PbO) in a Soxhlet apparatus. This method, noted for its scalability, achieves 60–70% yields and is preferred for producing stereoisomerically pure forms .
Industrial and Research Applications
Polymer Stabilization
3,4-Diethyl-3,4-diphenylhexane acts as a radical scavenger in polyolefins, mitigating thermal degradation during processing. Its ability to terminate free radicals extends the lifespan of polyethylene and polypropylene, as evidenced by reduced gel formation in functionalized ethylene-based polymers .
Cross-Linking Agent
In thermoplastic elastomers, the compound facilitates peroxide-induced cross-linking, enhancing mechanical properties without compromising flexibility. Patent US10730987 highlights its use in low-gel-content polymers for automotive and packaging industries .
Organometallic Synthesis
The molecule serves as a precursor for Grignard reagents, where its steric bulk directs regioselective reactions. For example, it participates in the synthesis of magnesium complexes used in catalytic cycles .
Stereoisomer-Specific Reactivity
Stereoisomerism and Conformational Analysis
Diastereomeric Forms
The compound exists as d,l (enantiomeric) and meso (internal plane of symmetry) diastereomers. Nuclear magnetic resonance (NMR) and X-ray diffraction confirm that the meso form adopts a gauche conformation, while the d,l isomer favors anti-periplanar alignment .
Impact on Reactivity
In radical-mediated polymerizations, the meso isomer’s restricted rotation slows reaction kinetics compared to the d,l form. This difference is exploited in controlled radical polymerization techniques to tailor polymer molecular weights .
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